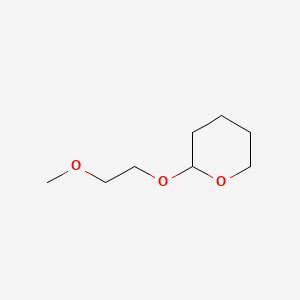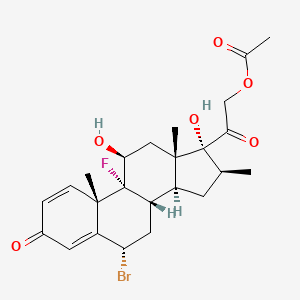
6alpha-Bromobetamethasone 21-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6alpha-Bromobetamethasone 21-Acetate is a synthetic corticosteroid with the molecular formula C24H30BrFO6 and a molecular weight of 513.394 g/mol . It is a derivative of betamethasone, characterized by the presence of a bromine atom at the 6alpha position and an acetate group at the 21 position. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Bromobetamethasone 21-Acetate typically involves the bromination of betamethasone at the 6alpha position, followed by acetylation at the 21 position. The bromination is often carried out using bromine or pyridine hydrobromide perbromide as the brominating agent . The reaction conditions include controlled temperature and time to ensure selective bromination without affecting other functional groups.
Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts with sapogenins such as diosgenin. The process involves multiple steps, including microbial transformation, chemical modifications, and enzymatic reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 6alpha-Bromobetamethasone 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Halogen exchange reactions, particularly involving the bromine atom.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Pyridine hydrobromide perbromide for bromination.
Major Products: The major products formed from these reactions include various hydroxylated and acetylated derivatives of betamethasone, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6alpha-Bromobetamethasone 21-Acetate has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular processes and gene expression.
Mécanisme D'action
The mechanism of action of 6alpha-Bromobetamethasone 21-Acetate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the transcription of anti-inflammatory genes and inhibits the expression of pro-inflammatory genes . This results in the suppression of inflammatory responses and immune system modulation. Key molecular targets include nuclear factor-kappa B (NF-κB) and phospholipase A2, which are involved in the inflammatory pathway .
Comparaison Avec Des Composés Similaires
Betamethasone: The parent compound, lacking the bromine atom at the 6alpha position.
Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties but different structural modifications.
Prednisolone: A corticosteroid with a similar mechanism of action but different potency and side effect profile.
Uniqueness: 6alpha-Bromobetamethasone 21-Acetate is unique due to the presence of the bromine atom at the 6alpha position, which enhances its binding affinity to glucocorticoid receptors and increases its anti-inflammatory potency compared to its parent compound, betamethasone .
Propriétés
Formule moléculaire |
C24H30BrFO6 |
|---|---|
Poids moléculaire |
513.4 g/mol |
Nom IUPAC |
[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6-bromo-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30BrFO6/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-21(17,3)23(16,26)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15-,16-,18-,19-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
WCBHORKWCUQBTR-RYRQIHONSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)Br |
SMILES canonique |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


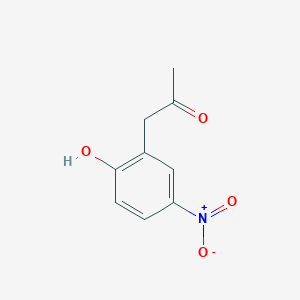
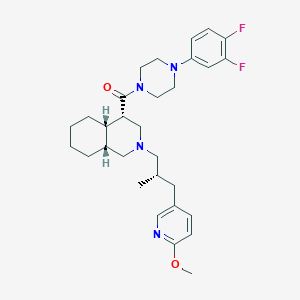
![1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13418712.png)
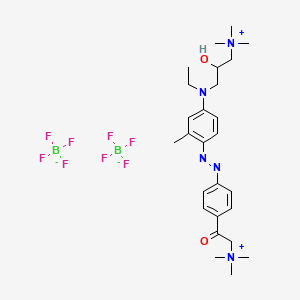
![(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13418717.png)

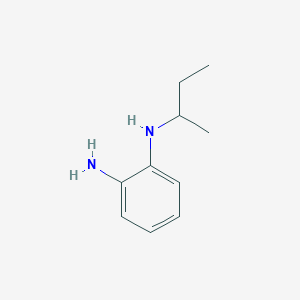
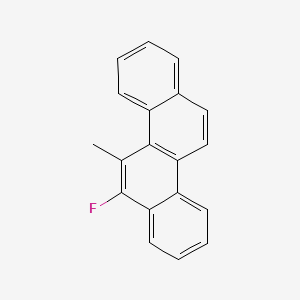

![(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine](/img/structure/B13418757.png)
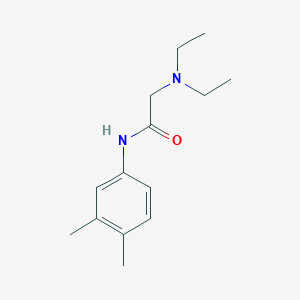
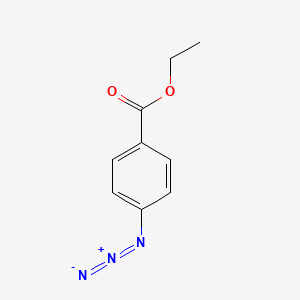
![(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B13418777.png)
